
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with tert-butyl chloroformate and dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The tert-butyl and dimethylphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. Dihydropyridine derivatives are known for their activity as calcium channel blockers, which are used in the treatment of cardiovascular diseases. Research is ongoing to explore the specific biological activities of this compound .
Industry
In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials .
作用机制
The mechanism of action of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In pharmacological studies, dihydropyridine derivatives are known to act on calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making these compounds useful in the treatment of hypertension .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: Used for its vasodilatory effects in the treatment of cardiovascular diseases.
Uniqueness
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the dimethylphosphoryl group, which may impart distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness makes it a subject of interest for further research and potential therapeutic applications .
属性
分子式 |
C12H22NO3P |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
tert-butyl 4-dimethylphosphoryl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22NO3P/c1-12(2,3)16-11(14)13-8-6-10(7-9-13)17(4,5)15/h6H,7-9H2,1-5H3 |
InChI 键 |
JTPVHRCOCQRDTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)P(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


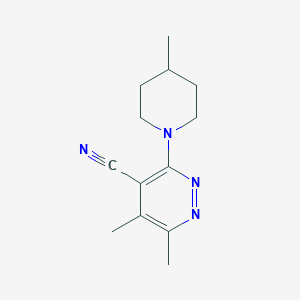
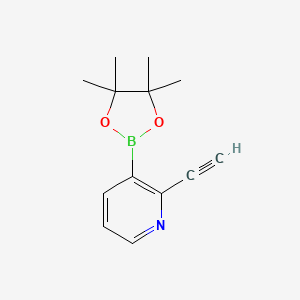

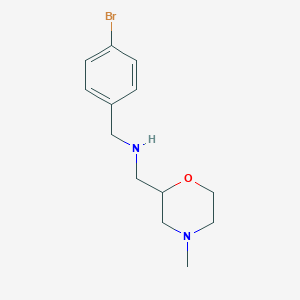
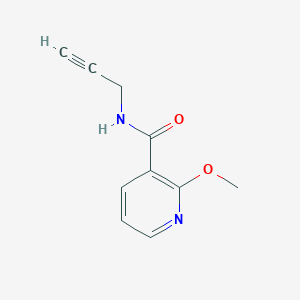
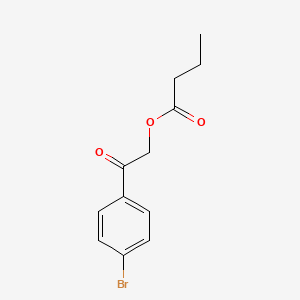
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

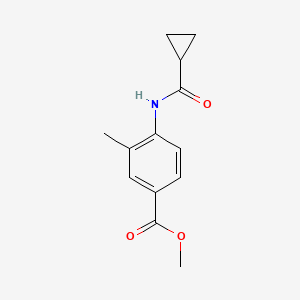

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
